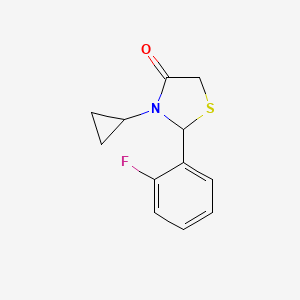

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a cyclopropyl and a fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate, which is then reacted with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes

The compound undergoes aldol-like condensation with aldehydes to form 5-arylidene derivatives. This reaction is catalyzed by piperidine and performed under reflux in ethanol .

Reaction Mechanism :

-

Imine Formation : The thiazolidinone’s imine group reacts with aldehydes to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by the catalyst, to form the 5-arylidene derivative.

Key Observations :

-

Substituent Effects : The nature of the aldehyde substituent (e.g., 2,5-dimethoxyphenyl, 4-dimethylaminophenyl) influences reaction yield and product stability .

-

Characterization : Products are purified via recrystallization and characterized using IR, NMR, and mass spectrometry. For example, IR spectra show C=O (1715–1706 cm⁻¹) and C=N (1624–1583 cm⁻¹) stretches, while NMR confirms aromatic and cyclopropyl protons .

| Aldehyde Substituent | Reaction Conditions | Yield | Key Spectral Data |

|---|---|---|---|

| 2,5-Dimethoxyphenylaldehyde | Ethanol, piperidine, reflux (10–12 h) | 72% | IR: 1715 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N) |

| 4-Dimethylaminophenylaldehyde | Ethanol, piperidine, reflux (10–12 h) | – | IR: 1706 cm⁻¹ (C=O), 1583 cm⁻¹ (C=N) |

Antimicrobial Activity and SAR

While not a chemical reaction per se, the compound’s structure-activity relationship (SAR) is critical for understanding its reactivity. Substituents on the thiazolidinone ring significantly influence biological activity:

-

Electron-Withdrawing Groups : Enhance antibacterial activity by stabilizing reactive intermediates .

-

Heterocyclic Substituents : Triazole or thiazole groups (as in derivative 7h ) improve interactions with bacterial enzymes like MurB .

Spectroscopic Analysis

Key analytical data for the compound and its derivatives include:

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₂FNOS

- CAS Number : 869716-03-0

- Molecular Weight : 237.30 g/mol

The compound consists of a cyclopropyl group and a fluorophenyl moiety attached to a thiazolidinone ring, contributing to its distinctive electronic and steric characteristics that facilitate diverse applications.

Medicinal Chemistry

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has shown potential as:

- Anti-inflammatory Agent : Studies suggest that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research indicates that it may possess antimicrobial properties against various bacterial strains. The thiazolidinone derivatives are known for their ability to disrupt bacterial cell walls, enhancing their therapeutic potential .

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of cell wall synthesis, which is crucial for bacterial survival .

Materials Science

The stability and electronic properties of this compound make it suitable for:

- Organic Electronics : Its unique structure allows for potential applications in organic semiconductors and photovoltaic devices.

- Advanced Material Development : The compound can serve as a building block for synthesizing new materials with tailored properties for specific applications.

Data Table: Comparison of Electronic Properties

| Property | This compound | Similar Thiazolidinones |

|---|---|---|

| Electron Affinity | Moderate | Variable |

| Stability | High | Low to Moderate |

| Conductivity | Potentially high | Generally low |

Biological Studies

The compound is utilized in biological research to explore its interactions with enzymes and receptors:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, preventing substrate access. This property is crucial for drug development targeting enzyme-related diseases.

Case Study: Enzyme Interaction

Research on similar thiazolidinone derivatives showed effective inhibition of acetylcholinesterase, which is significant in treating neurodegenerative disorders like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Fluorophenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity and stability.

3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the fluorophenyl group, resulting in different electronic properties and reactivity.

2-(2-Chlorophenyl)-1,3-thiazolidin-4-one:

Uniqueness

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both cyclopropyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Activité Biologique

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its unique structure that combines a thiazolidinone ring with cyclopropyl and fluorophenyl groups. This article explores its biological activity, including its mechanisms of action, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula: C12H12FNOS and a CAS number of 869716-03-0. Its structure features a thiazolidinone core, which is known for various biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may demonstrate similar effects .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazolidinones have shown selective cytotoxicity against human tumor cells such as K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cells. IC50 values for these compounds ranged from 8.5 μM to 25.6 μM, indicating significant anticancer potential .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Imine : Reacting 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate.

- Cyclization : The imine is then reacted with thioglycolic acid under acidic conditions to produce the thiazolidinone ring.

- Purification : The final product is purified through recrystallization or chromatography .

Research Findings

Recent studies have highlighted the diverse biological activities of thiazolidinone derivatives:

Case Study 1: Anticancer Efficacy

A study on a series of thiazolidinone derivatives demonstrated that several compounds exhibited strong cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity suggests a promising therapeutic index for potential anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation into thiazolidinones revealed their effectiveness against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial activity significantly .

Propriétés

IUPAC Name |

3-cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNOS/c13-10-4-2-1-3-9(10)12-14(8-5-6-8)11(15)7-16-12/h1-4,8,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFNDBAEFQSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.